4'-Trifluoromethoxy-biphenyl-4-carboxylic acid
Overview
Description
4’-Trifluoromethoxy-biphenyl-4-carboxylic acid (CAS 728919-11-7) is an organic compound with the molecular formula C14H9F3O3 . It has a molecular weight of 282.21 g/mol . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4’-Trifluoromethoxy-biphenyl-4-carboxylic acid consists of two benzene rings linked together by a carbon-carbon bond, with a trifluoromethoxy group and a carboxylic acid group attached . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Catalysis and Synthetic Chemistry
4'-Trifluoromethoxy-biphenyl-4-carboxylic acid and its derivatives have applications in the field of catalysis and synthetic chemistry. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is used as an effective catalyst for dehydrative amidation between carboxylic acids and amines, suggesting potential catalytic roles for similar compounds (Wang, Lu, & Ishihara, 2018). Additionally, the superacid solvent trifluoromethanesulphonic acid promotes rapid polycondensation of aromatic dicarboxylic acids with aromatic diethers, indicating the reactivity of such compounds in polymer synthesis (Colquhoun & Lewis, 1988).
Material Science and Nanotechnology
In material science, compounds like 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid are used in the development of supramolecular networks and nanomaterials. For example, studies on 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) monolayers at liquid-solid interfaces show their potential in creating two-dimensional nanoporous networks with large cavities, which might be relevant for similar biphenyl carboxylic acid derivatives (Dienstmaier et al., 2010).
Photoredox Catalysis
In photoredox catalysis, the derivatives of 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid can be utilized. Research on photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds showcases the importance of trifluoromethyl groups in pharmaceutical and agrochemical fields, suggesting potential applications for similar carboxylic acids (Koike & Akita, 2016).
Ferroelectric Liquid Crystals
A novel ferroelectric liquid crystal incorporating a trifluoromethyl group at the chiral center, similar to 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid, indicates the scope of these compounds in developing advanced liquid crystal technologies (Aoki & Nohira, 1997).
properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWGBLHLQLDTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375321 | |
Record name | 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Trifluoromethoxy-biphenyl-4-carboxylic acid | |
CAS RN |
728919-11-7 | |
Record name | 4'-Trifluoromethoxy-biphenyl-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00375321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 728919-11-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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